1-Amino-3-(3-fluorophenyl)propan-2-ol 1-Amino-3-(3-fluorophenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1368911-11-8
VCID: VC8235960
InChI: InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2
SMILES: C1=CC(=CC(=C1)F)CC(CN)O
Molecular Formula: C9H12FNO
Molecular Weight: 169.20

1-Amino-3-(3-fluorophenyl)propan-2-ol

CAS No.: 1368911-11-8

Cat. No.: VC8235960

Molecular Formula: C9H12FNO

Molecular Weight: 169.20

* For research use only. Not for human or veterinary use.

1-Amino-3-(3-fluorophenyl)propan-2-ol - 1368911-11-8

Specification

CAS No. 1368911-11-8
Molecular Formula C9H12FNO
Molecular Weight 169.20
IUPAC Name 1-amino-3-(3-fluorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2
Standard InChI Key BSPMEQOQLKUKRP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CC(CN)O
Canonical SMILES C1=CC(=CC(=C1)F)CC(CN)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Amino-3-(3-fluorophenyl)propan-2-ol (C₉H₁₂FNO; MW: 169.20 g/mol) features:

  • A 3-fluorophenyl group at the third carbon of a propanol chain.

  • A primary amino group (-NH₂) and secondary hydroxyl group (-OH) at the first and second carbons, respectively.

The IUPAC name is 1-amino-3-(3-fluorophenyl)propan-2-ol, with the following key identifiers:

PropertyValue
SMILESC1=CC(=CC(=C1)F)CC(CN)O
InChIKeyBSPMEQOQLKUKRP-UHFFFAOYSA-N
PubChem CID65986568

The fluorine atom at the meta position on the phenyl ring enhances lipophilicity (logP ≈ 1.2), facilitating membrane permeability, while the amino and hydroxyl groups enable hydrogen bonding with biological targets .

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Condensation: 3-Fluorobenzaldehyde reacts with nitromethane in a Henry reaction to form β-nitro alcohol.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) converts the nitro group to an amine.

Reaction Conditions:

  • Solvents: Ethanol or THF.

  • Temperature: 25–60°C.

  • Yield: 65–78% after purification via column chromatography.

Industrial Production

Industrial methods employ continuous flow reactors to optimize scalability and purity. Key steps include:

  • Automated feed systems for precise reagent dosing.

  • In-line HPLC monitoring to ensure >98% purity.

  • Catalyst recycling (e.g., Pd nanoparticles immobilized on carbon).

Biological Activity and Pharmacological Applications

Role in Beta-Blocker Synthesis

1-Amino-3-(3-fluorophenyl)propan-2-ol is a precursor for β-adrenergic receptor antagonists (e.g., propranolol analogs). The fluorine atom:

  • Increases metabolic stability by resisting cytochrome P450 oxidation.

  • Enhances binding affinity to β₁-receptors due to electron-withdrawing effects .

Enzyme Inhibition Studies

Derivatives of this compound exhibit alanine aminopeptidase (APN) inhibition (IC₅₀: 0.8–2.1 µM) , suggesting potential applications in cancer therapy and immune regulation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Nucleusδ (ppm)MultiplicityAssignment
¹H7.42–7.38 (m)MultipletAromatic H (3-fluorophenyl)
¹H4.12 (dd)Doublet-OH (exchangeable)
¹³C162.1 (d, J = 245 Hz)DoubletC-F coupling

Infrared Spectroscopy (IR)

  • 3340 cm⁻¹: N-H and O-H stretching.

  • 1245 cm⁻¹: C-F vibration.

Hazard StatementCodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye irritation
H335May cause respiratory irritation

Recent Research and Future Directions

Recent studies focus on structure-activity relationships (SAR) to optimize β-blocker efficacy. For example:

  • Fluorine positioning: Para-fluoro analogs show 20% higher receptor affinity than meta-substituted derivatives .

  • Chiral resolution: (R)-enantiomers exhibit superior cardiac selectivity over (S)-forms in preclinical models .

Future applications may explore:

  • Antimicrobial agents: Fluorinated amino alcohols inhibit bacterial enoyl-ACP reductase .

  • Neurological therapeutics: Modulation of GABA-A receptors for anxiety disorders.

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